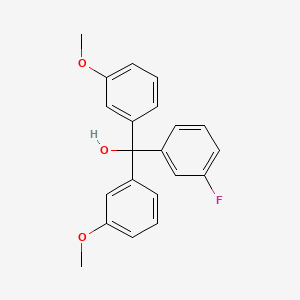
3,3'-Dimethoxy-3''-fluorotrityl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethoxy-3’'-fluorotrityl alcohol is a chemical compound with the molecular formula C21H19FO3. It is characterized by the presence of methoxy groups and a fluorine atom attached to a trityl alcohol structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-3’‘-fluorotrityl alcohol typically involves the reaction of 3,3’-dimethoxybenzophenone with a fluorinating agent under controlled conditionsThe reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethoxy-3’'-fluorotrityl alcohol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethoxy-3’'-fluorotrityl alcohol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alcohol group to a corresponding hydrocarbon.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
3,3’-Dimethoxy-3’'-fluorotrityl alcohol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-Dimethoxy-3’'-fluorotrityl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biomolecules. The presence of methoxy and fluorine groups influences its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxytrityl alcohol: Lacks the fluorine atom, resulting in different reactivity and properties.
3,3’-Difluorotrityl alcohol: Contains two fluorine atoms, leading to distinct chemical behavior.
3,3’-Dimethoxy-4’-fluorotrityl alcohol: The fluorine atom is positioned differently, affecting its reactivity.
Uniqueness
3,3’-Dimethoxy-3’'-fluorotrityl alcohol is unique due to the specific positioning of the methoxy and fluorine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H19FO3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3-fluorophenyl)-bis(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19FO3/c1-24-19-10-4-7-16(13-19)21(23,15-6-3-9-18(22)12-15)17-8-5-11-20(14-17)25-2/h3-14,23H,1-2H3 |
InChI Key |
CPOSIGUXZRPMSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
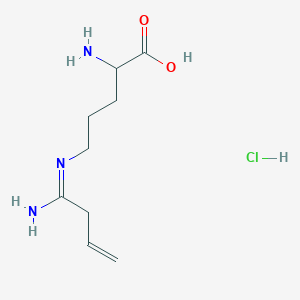
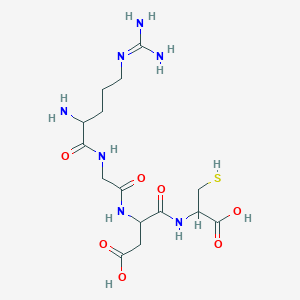
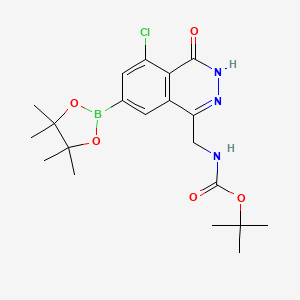
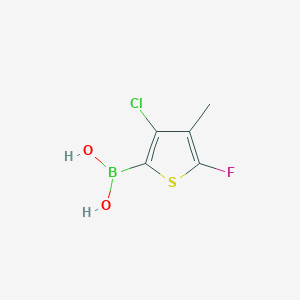
![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)
![3-Ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13402305.png)
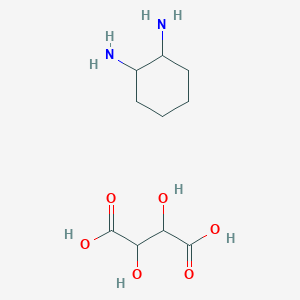
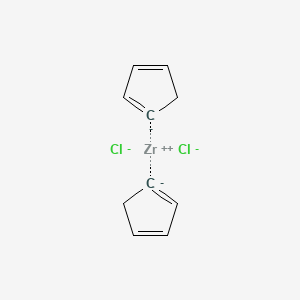
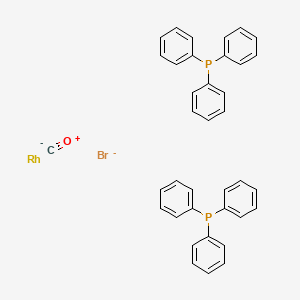

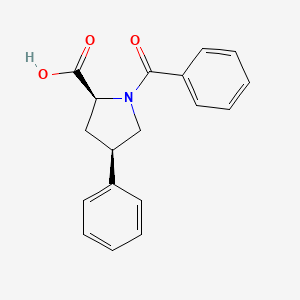
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
